N,N'-Di-tert-butyl-N-methylmethanimidamide
Description
N,N’-Di-tert-butyl-N-methylmethanimidamide is an organic compound with the molecular formula C10H22N2. It is a derivative of amidine and contains two tert-butyl groups and one methyl group attached to the nitrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
63207-46-5 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,N'-ditert-butyl-N-methylmethanimidamide |
InChI |
InChI=1S/C10H22N2/c1-9(2,3)11-8-12(7)10(4,5)6/h8H,1-7H3 |
InChI Key |
WLXZDIYTYXGGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CN(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Di-tert-butyl-N-methylmethanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of N-tert-butylmethylamine with a suitable formamidine precursor. The reaction typically occurs under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of N,N’-Di-tert-butyl-N-methylmethanimidamide may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-butyl-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Di-tert-butyl-N-methylmethanimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Di-tert-butyl-N-methylmethanimidamide depend on the specific reaction and conditions. For example, oxidation may yield N,N’-Di-tert-butyl-N-methylformamide, while reduction could produce secondary amines.
Scientific Research Applications
N,N’-Di-tert-butyl-N-methylmethanimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of enamidine intermediates and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: N,N’-Di-tert-butyl-N-methylmethanimidamide is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-Di-tert-butyl-N-methylmethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N,N’-Di-tert-butyl-N-methylmethanimidamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide di-tert-butyl acetal: This compound shares structural similarities and is used in similar synthetic applications.
N-tert-Butylmethylamine: Another related compound with similar functional groups and reactivity.
N,N-Dimethylformamide di-tert-butyl acetal: Known for its use in organic synthesis and protection of functional groups.
The uniqueness of N,N’-Di-tert-butyl-N-methylmethanimidamide lies in its specific structure and the presence of both tert-butyl and methyl groups, which confer distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
